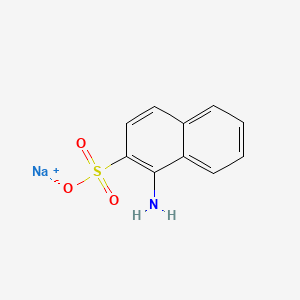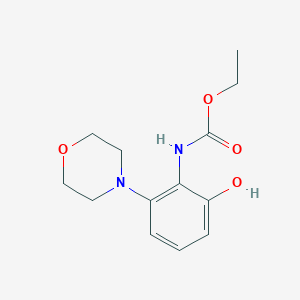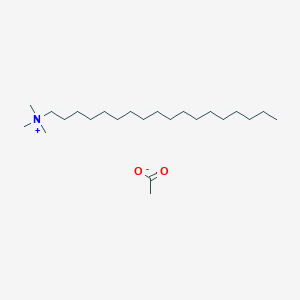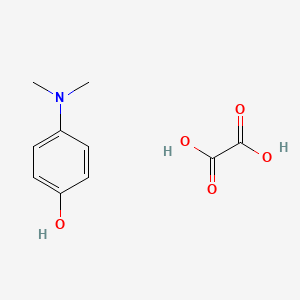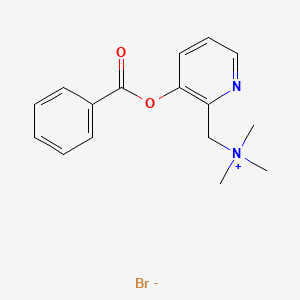
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a trimethylammonium group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) typically involves multiple steps. One common method includes the alkylation of 3-hydroxy-2-pyridine with trimethylamine in the presence of a suitable base to form the trimethylammonium salt. This intermediate is then reacted with benzoic acid or its derivatives to form the ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxy group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester group into an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like acetone or ethanol.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include alcohols.
- Substitution products include the corresponding halide derivatives.
科学的研究の応用
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: In biological research, it may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Industry: In the industrial sector, it can be used in the production of specialty chemicals or as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and the trimethylammonium group play crucial roles in binding to these targets, leading to modulation of their activity. The ester group may also undergo hydrolysis to release active metabolites that exert biological effects.
類似化合物との比較
- ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium chloride
- ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium iodide
- ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium acetate
Uniqueness: The uniqueness of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoate ester group differentiates it from other similar compounds and may influence its solubility, stability, and overall pharmacokinetic properties.
特性
CAS番号 |
66967-90-6 |
|---|---|
分子式 |
C16H19BrN2O2 |
分子量 |
351.24 g/mol |
IUPAC名 |
(3-benzoyloxypyridin-2-yl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C16H19N2O2.BrH/c1-18(2,3)12-14-15(10-7-11-17-14)20-16(19)13-8-5-4-6-9-13;/h4-11H,12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
PVGLPFPBVIFOSB-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1=C(C=CC=N1)OC(=O)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


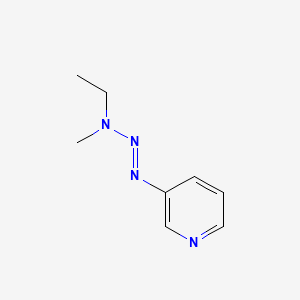
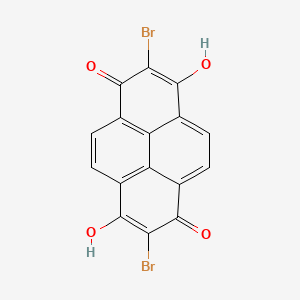
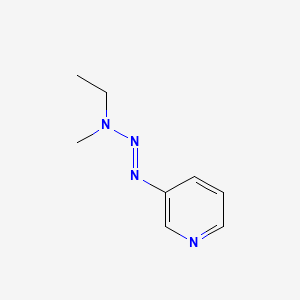
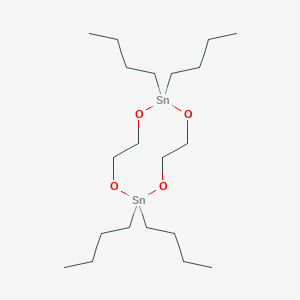


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
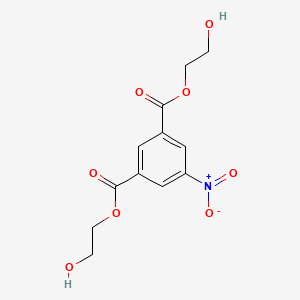
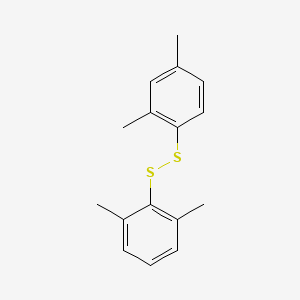
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
